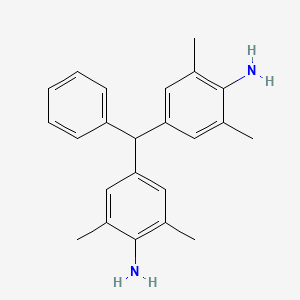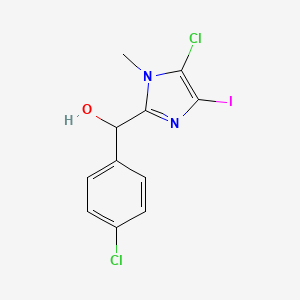
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol, also known as CIM, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways, as well as the modulation of the immune system. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting the expression of certain genes involved in cancer cell proliferation and survival. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and altering their membrane potential.
Biochemical and Physiological Effects
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and signaling pathways, the modulation of the immune system, and the induction of apoptosis in cancer cells. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use as a radioprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol in lab experiments is its unique chemical structure, which allows for the investigation of its potential applications in various scientific fields. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the main limitations of using (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the investigation of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol, including its use as an anticancer agent, an antimicrobial agent, a modulator of the immune system, and a radioprotective agent. Further research is also needed to fully understand the mechanism of action of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol and to investigate its potential applications in other scientific fields, such as materials science and nanotechnology. Additionally, the development of new synthesis methods and purification techniques may further enhance the potential applications of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol in scientific research.
Métodos De Síntesis
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl alcohol with 5-chloro-4-iodo-1-methyl-1H-imidazole-2-carbaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction results in the formation of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol, which can be purified using various techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has been used in various scientific research applications, including as a potential anticancer agent, an antimicrobial agent, and a modulator of the immune system. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has also been investigated for its potential use as a radioprotective agent, as well as its ability to inhibit the growth of certain viruses, such as the Zika virus.
Propiedades
IUPAC Name |
(5-chloro-4-iodo-1-methylimidazol-2-yl)-(4-chlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2IN2O/c1-16-9(13)10(14)15-11(16)8(17)6-2-4-7(12)5-3-6/h2-5,8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKFPSPBKWCUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1C(C2=CC=C(C=C2)Cl)O)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

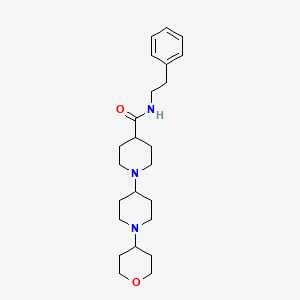
![5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide](/img/structure/B4956154.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4956161.png)
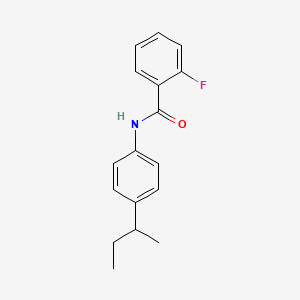
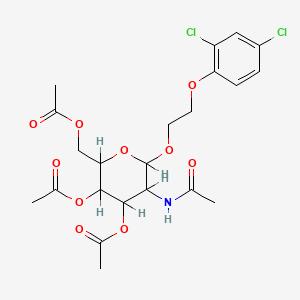
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4956183.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4956200.png)
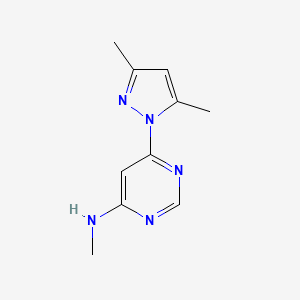
![5-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4956218.png)
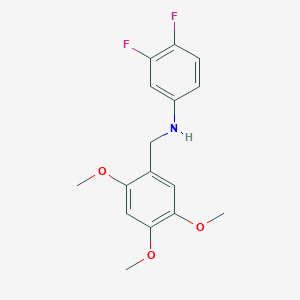
![N-[2-chloro-4-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4956235.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-8-methoxy-4-methyl-2(1H)-quinolinone](/img/structure/B4956242.png)
![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4956250.png)
